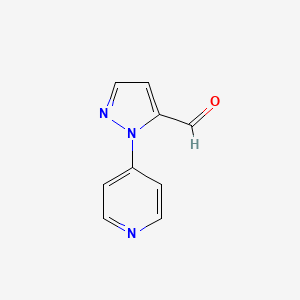

1-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-pyridin-4-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-9-3-6-11-12(9)8-1-4-10-5-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRIYUOMEQRVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C(=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718981 | |

| Record name | 1-(Pyridin-4-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269293-85-7 | |

| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-(4-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269293-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyridin-4-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-pyridinecarboxaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

1-(Pyridin-4-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions but can include carboxylic acids, alcohols, and substituted derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a pyridine moiety at the 4-position and an aldehyde functional group at the 5-position. Its molecular formula is .

Research indicates that 1-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Table 1 summarizes its Minimum Inhibitory Concentration (MIC) values against key bacterial strains:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 µg/mL | Staphylococcus aureus, Staphylococcus epidermidis |

| Other Pyrazole Derivatives | Varies | Various pathogens |

In studies, this compound demonstrated potent activity against biofilm formation in Staphylococcus strains, indicating its potential as an effective antimicrobial agent .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have shown promising results. A study reported that derivatives of pyrazole compounds, including this compound, inhibited the growth of A549 lung cancer cells and induced apoptosis. The most active derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds in cancer therapy .

Case Studies

Several case studies have highlighted the efficacy and versatility of this compound:

- Antimicrobial Efficacy : A series of experiments demonstrated that this compound effectively inhibited biofilm formation in clinical isolates of Staphylococcus species.

- Anticancer Activity : Research on A549 cells showed that derivatives led to significant growth inhibition and apoptosis induction, suggesting a mechanism involving cell cycle arrest and apoptosis pathways .

- Inflammatory Response Modulation : Studies indicate that this compound can modulate inflammatory pathways, providing insights into its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved vary depending on the specific biological target and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The table below compares 1-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde with analogous pyrazole-carbaldehyde derivatives:

Key Observations:

- Electronic Effects: The pyridin-4-yl group in the target compound introduces electron-withdrawing character, enhancing the electrophilicity of the aldehyde group compared to phenyl or methyl substituents . This property facilitates nucleophilic additions, such as condensations with hydrazines to form Schiff bases .

- Crystal structures reveal that pyridinyl-pyrazole derivatives exhibit planar conformations, favoring dense molecular packing .

Thermal and Stability Profiles

- Thermal Stability: Differential scanning calorimetry (DSC) of similar compounds shows that electron-deficient pyridinyl derivatives decompose at higher temperatures (~250°C) than phenyl analogs (~220°C), likely due to stronger intermolecular interactions .

- Acid Sensitivity: Ethoxyethyl-protected analogs (e.g., ) undergo rapid deprotection under acidic conditions, whereas the pyridinyl group in the target compound stabilizes the aldehyde against hydrolysis .

Biological Activity

1-(Pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the chemical formula and features both pyrazole and pyridine moieties, which are known pharmacophores in various therapeutic agents. The presence of the aldehyde functional group enhances its reactivity, allowing for diverse synthetic modifications that can improve biological activity.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites or modulating receptor functions, which is crucial for its pharmacological profile.

Biological Activities

Research indicates that this compound possesses a range of biological activities, including:

- Anticancer Properties : Several studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, compounds based on the pyrazole structure have shown significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against a variety of pathogens.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 Values (µM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast Cancer) | 0.07 | |

| HepG2 (Liver Cancer) | 0.05 | ||

| Antimicrobial | E. coli | 15 | |

| S. aureus | 10 | ||

| Anti-inflammatory | COX-2 Inhibition | SI = 455 |

Case Study: Anticancer Activity

In a study assessing the anticancer potential of various pyrazole derivatives, it was found that compounds containing the 1-(pyridin-4-yl)-1H-pyrazole scaffold exhibited significant antiproliferative effects across multiple cancer types. For example, a derivative demonstrated an IC50 value of against MDA-MB-231 cells, indicating potent activity .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving nucleophilic substitutions or condensation reactions. These synthetic routes allow for the development of various derivatives that may enhance biological activity or target specific pathways in disease processes .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde, and how are intermediates characterized?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where a pyrazole derivative (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) reacts with a formylating agent (POCl₃/DMF) to introduce the aldehyde group at the 5-position . Key intermediates are characterized using ¹H/¹³C NMR and FTIR to confirm regioselectivity and purity. For example, the aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm in NMR, while FTIR shows a strong C=O stretch near 1680–1720 cm⁻¹ .

Q. Q2. What spectroscopic techniques are essential for validating the structure of this compound?

- NMR Spectroscopy : Confirms the pyridine and pyrazole ring connectivity and aldehyde functionality.

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing between 4- and 5-carbaldehyde isomers) .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, especially for halogenated derivatives .

Advanced Synthetic Challenges

Q. Q3. How can researchers address regioselectivity issues during the introduction of substituents on the pyrazole ring?

Regioselectivity in pyrazole functionalization depends on:

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) at the 3-position direct electrophilic substitution to the 5-position.

- Protecting Group Strategy : Use of acid-labile groups (e.g., 1-ethoxyethyl) to temporarily block reactive sites during iodination or cross-coupling reactions .

- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and minimize side products .

Q. Q4. What experimental precautions are necessary when handling reactive intermediates in Sonogashira or Suzuki couplings?

- Moisture-Free Conditions : Use Schlenk lines or gloveboxes to prevent hydrolysis of boronic acids or organohalides.

- Catalyst Optimization : Pd(PPh₃)₄/CuI for Sonogashira reactions, with degassed solvents (e.g., THF, DMF) to enhance yield .

- Acid Sensitivity : Avoid prolonged exposure to silica gel during purification, as acidic conditions may cleave protecting groups (e.g., ethoxyethyl) .

Structural and Computational Analysis

Q. Q5. How can crystallographic data resolve contradictions in proposed structures derived from spectral analysis?

- Single-Crystal X-ray Diffraction : Provides unambiguous confirmation of bond lengths, angles, and packing patterns. For example, the aldehyde group in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was confirmed via a C=O bond length of 1.22 Å .

- Mercury Software : Visualizes void spaces and intermolecular interactions (e.g., hydrogen bonding between aldehyde O and pyridine N), aiding in polymorphism studies .

Q. Q6. What computational methods are used to predict reactivity or docking potential of this compound?

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict electrophilic/nucleophilic sites .

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to biological targets (e.g., kinase inhibitors), guided by pyridine-pyrazole π-stacking interactions .

Applications in Heterocyclic Chemistry

Q. Q7. How is this compound utilized as a building block for fused heterocycles?

Q. Q8. What strategies mitigate decomposition during multi-step syntheses of pyrazole-based ligands?

- Low-Temperature Quenching : For acid-sensitive intermediates, use ice baths to halt reactions rapidly.

- Inert Atmosphere : Argon/N₂ prevents oxidation of aldehyde groups during prolonged reflux .

Data Contradiction and Troubleshooting

Q. Q9. How should researchers resolve discrepancies between theoretical and experimental spectral data?

- Stereoelectronic Effects : Adjust computational models (e.g., solvent corrections in Gaussian 09) to account for polar environments affecting NMR shifts.

- Dynamic Effects : Use variable-temperature NMR to identify tautomeric equilibria (e.g., aldehyde enolization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.